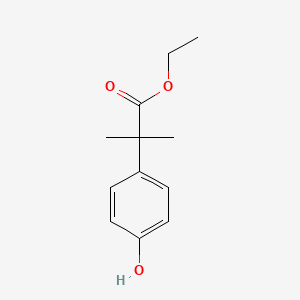

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBJGTGQZOOSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-hydroxyphenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-hydroxyphenyl)-2-methylpropanal or 2-(4-hydroxyphenyl)-2-methylpropanone.

Reduction: Formation of 2-(4-hydroxyphenyl)-2-methylpropanol.

Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules. It can participate in reactions such as oxidation to form 4-hydroxyphenylacetone or reduction to yield 2-(4-hydroxyphenyl)propanol.

Biology

- Antioxidant Properties : Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate has been studied for its potential antioxidant effects. The presence of hydroxy groups allows it to engage in hydrogen bonding with biological molecules, potentially modulating their functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Medicine

- Therapeutic Effects : Research indicates potential applications in treating inflammatory conditions due to its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be significant in developing new therapies.

Case Study 1: Antioxidant Activity

- Objective : To evaluate the antioxidant capacity of Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate.

- Methodology : The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.

- Results : The compound demonstrated significant radical scavenging activity compared to standard antioxidants, indicating its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Evaluation

- Objective : To assess the antimicrobial efficacy against various bacterial strains.

- Methodology : Disk diffusion assays were conducted against Gram-positive and Gram-negative bacteria.

- Results : Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate exhibited notable inhibition zones against several strains, suggesting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antioxidant | Significant radical scavenging activity |

| Antimicrobial | Effective against multiple bacterial strains |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

Table 2: Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Reflux with sulfuric acid | >80% |

| Continuous Flow | Optimized catalytic system | >90% |

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-(4-Bromophenyl)-2-methylpropanoate (CAS 32454-36-7)

- Structure : Replaces the hydroxyl group with bromine.

- Applications : Used in synthetic chemistry for coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity .

- Safety : Requires stringent handling due to bromine’s toxicity, unlike the hydroxylated analog .

Methyl 2-(4-Methoxyphenyl)-2-methylpropanoate (CAS 6274-50-6)

- Structure : Methoxy (-OCH₃) instead of hydroxyl (-OH).

- Properties : Reduced polarity compared to the hydroxylated compound; methoxy groups enhance metabolic stability but decrease hydrogen-bonding capacity.

- Applications : Common in agrochemicals and fragrances due to its stability .

Ethyl 2-(4-Amino-3-iodophenyl)-2-methylpropanoate (CAS 357193-01-2)

Ester Group Variations

Methyl 2-(4-Cyanophenyl)-2-methylpropanoate (CAS 444807-47-0)

- Structure: Cyano (-CN) substituent and methyl ester.

- Properties : High electron-withdrawing character from -CN, increasing reactivity in nucleophilic additions.

- Applications : Precursor in heterocyclic synthesis (e.g., triazoles) .

Ethyl 2-Methyl-2-phenylpropanoate (CAS 2901-13-5)

Pharmacologically Relevant Analogs

Ethyl 2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoate

- Structure: Chlorobutanoyl side chain.

- Properties : Combines lipophilic chlorinated chain with ester functionality.

- Applications : Intermediate in prodrug design for controlled release .

Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161797-99-5)

Key Research Findings

Physicochemical Properties

| Compound | LogP | Water Solubility (mg/mL) | Hydrogen Bond Donors |

|---|---|---|---|

| Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate | 2.1 | 1.2 | 1 (OH) |

| Ethyl 2-(4-bromophenyl)-2-methylpropanoate | 3.8 | 0.05 | 0 |

| Methyl 2-(4-methoxyphenyl)-2-methylpropanoate | 2.9 | 0.3 | 0 |

Note: The hydroxyl group significantly reduces LogP and improves water solubility compared to bromo or methoxy analogs .

Biological Activity

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate, also known as Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate, is a compound with significant potential in various biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₄

- Molecular Weight : 210.23 g/mol

- Structure : The compound features a propanoate group attached to a hydroxyphenoxy moiety, which contributes to its biological activity.

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate primarily functions as an agonist for peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating lipid metabolism and glucose homeostasis. The interaction with PPARs suggests that this compound could influence metabolic pathways, making it a candidate for treating metabolic disorders.

Biological Activities

-

Antioxidant Properties :

- The hydroxyphenyl group in the compound can scavenge free radicals, contributing to its antioxidant capacity. This property is essential for protecting cells from oxidative stress and may have implications in preventing chronic diseases.

-

Antimicrobial Activity :

- Preliminary studies indicate that derivatives of Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

-

Anti-inflammatory Effects :

- The compound's ability to modulate enzyme activity suggests potential anti-inflammatory effects. This could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Experimental Data

Several studies have investigated the biological activities of Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate and its derivatives:

-

Study on PPAR Agonism :

- Research demonstrated that the compound acts as a PPAR agonist, influencing lipid metabolism. This was evidenced by changes in lipid profiles in treated animal models, indicating potential therapeutic applications in dyslipidemia.

- Antimicrobial Screening :

-

Antioxidant Activity Assessment :

- Using DPPH radical-scavenging assays, the antioxidant activity of the compound was quantified, showing a promising IC50 value that suggests strong free radical scavenging ability.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate | Ethyl ester, hydroxyphenyl group | PPAR agonism, antioxidant, antimicrobial |

| 3-(4-Hydroxyphenyl)propanoic acid | Lacks ethyl ester | Limited bioactivity compared to ethyl derivative |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Lacks methyl group | Potentially lower activity than ethyl derivative |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate, and how can reaction conditions be optimized for purity?

- Methodological Answer : The synthesis typically involves esterification or substitution reactions. For example, analogous compounds (e.g., clofibrate derivatives) are synthesized via acid-catalyzed esterification of the corresponding carboxylic acid with ethanol under reflux . Advanced protocols may use continuous flow reactors or borane-based reducing agents in multi-step syntheses to improve yield and purity . Key steps include:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation .

- Purification : Distillation or crystallization for removing byproducts .

- Monitoring : HPLC (e.g., retention time 0.63–1.19 minutes under SMD-TFA05 conditions) and LCMS (m/z 416–791 [M+H]⁺) to track intermediates .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions on the aromatic ring and ester group .

- Mass Spectrometry : High-resolution LCMS to verify molecular weight (e.g., m/z 256–334 [M+H]⁺ for related esters) .

- Chromatography : Reverse-phase HPLC with UV detection for purity assessment (>98% purity thresholds) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress .

Q. What are the stability considerations for Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate under laboratory storage?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in inert atmospheres (e.g., N₂) to prevent hydrolysis of the ester group .

- Incompatibilities : Avoid strong oxidizers and acidic/basic conditions that may degrade the phenolic hydroxyl group .

- Decomposition Products : Monitor for free 4-hydroxyphenyl derivatives via TLC or GC-MS after prolonged storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected oxidation products) often arise from substituent electronic effects. Strategies include:

- Computational Modeling : DFT calculations to predict electron density at the hydroxyl and ester groups .

- Controlled Experiments : Systematic variation of reaction conditions (e.g., pH, solvent polarity) to isolate competing pathways .

- Isotopic Labeling : Use ¹⁸O-labeled ethanol to trace ester hydrolysis kinetics .

Q. What experimental designs are suitable for studying its interactions with biological targets (e.g., anti-inflammatory activity)?

- Methodological Answer :

- In Vitro Assays :

- Cytokine Inhibition : Treat monocyte/macrophage cells (e.g., THP-1) and measure IL-6 suppression via ELISA .

- NF-κB Pathway : Luciferase reporter assays to assess transcriptional activity in HEK293 cells .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl or trifluoromethyl substitutions) and compare IC₅₀ values .

- Molecular Docking : Simulate binding to nuclear receptors (e.g., PPAR-γ) using crystal structures (PDB: 1NYX) .

Q. What advanced techniques validate its role as a synthetic intermediate in medicinal chemistry?

- Methodological Answer :

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to introduce aryl groups .

- Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during multi-step syntheses .

- Metabolite Tracking : Radiolabel the compound (³H or ¹⁴C) to study metabolic pathways in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.